1,2-Xylene; 1,3-xylene; 1,4-xylene

概要

説明

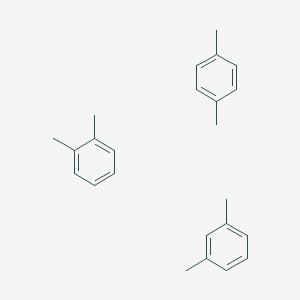

1,2-Xylene (ortho-xylene), 1,3-xylene (meta-xylene), and 1,4-xylene (para-xylene) are isomers of dimethylbenzene, differentiated by the positions of two methyl groups on a benzene ring. These compounds are aromatic hydrocarbons with the molecular formula C₈H₁₀ and a molecular weight of approximately 106.16–106.17 g/mol . Industrially, they are commonly encountered as a mixture termed "xylene" (CAS 1330-20-7), but their distinct structural arrangements confer unique physical, chemical, and toxicological properties .

- 1,2-Xylene (o-xylene): Methyl groups are adjacent (positions 1 and 2). CAS 95-47-6 .

- 1,3-Xylene (m-xylene): Methyl groups are separated by one carbon (positions 1 and 3). CAS 108-38-3 .

- 1,4-Xylene (p-xylene): Methyl groups are diametrically opposed (positions 1 and 4). CAS 106-42-3 .

These isomers are produced via petroleum reforming, coal carbonization, and synthetic chemical processes . They are widely used as solvents, intermediates in polymer synthesis (e.g., polyethylene terephthalate [PET] from p-xylene), and in pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions:

Methylation of Toluene and Benzene: Xylenes are produced by the methylation of toluene and benzene.

Isomerization: The ratio of isomers can be shifted to favor the highly valued 1,4-xylene via the patented UOP-Isomar process or by transalkylation of xylene with itself or trimethylbenzene.

Industrial Production Methods:

Catalytic Reforming:

Coal Carbonisation: Xylenes are also produced by coal carbonisation in the manufacture of coke fuel.

化学反応の分析

Types of Reactions:

Nitration and Reduction: Meta-xylene undergoes nitration and reduction to give xylidines, which are used in making dyes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Nitration: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: The major products of oxidation are toluic acids and phthalic acids.

Nitration and Reduction: The major products are xylidines.

科学的研究の応用

Polymer Production

- Para-xylene is primarily used as a precursor to terephthalic acid and dimethyl terephthalate, essential monomers for producing polyethylene terephthalate (PET) plastics and polyester fibers. Approximately 98% of para-xylene production is consumed in this manner .

- Ortho-xylene serves as a precursor to phthalic anhydride, which is crucial for manufacturing plasticizers and resins .

Solvent Applications

- Xylenes are widely used as solvents in various industries such as printing, rubber manufacturing, and leather processing. They are effective in dissolving nonpolar substances, making them suitable for paints, varnishes, inks, and adhesives .

- The mixed xylenes are particularly effective due to their high solvency power and compatibility with other solvents .

Cleaning Agents

- Xylenes are employed as cleaning agents in electronics and dentistry. They are effective in cleaning steel surfaces and electronic components without causing damage . In dentistry, xylene is used to dissolve gutta-percha during root canal treatments .

Laboratory Uses

- In laboratories, xylenes are utilized for various applications including as a solvent for clearing agents in histology and for preparing samples for microscopy . They are also used to remove synthetic oils from microscope objectives.

Chemical Intermediates

- Mixed xylenes serve as intermediates in the synthesis of numerous chemicals including perfumes, insecticides, and pharmaceuticals. The versatility of xylenes allows them to participate in diverse chemical reactions across various fields .

Case Study 1: Production of Terephthalic Acid

A significant application of para-xylene involves its conversion into terephthalic acid. This process is critical for the production of PET plastics used in bottles and textiles. The demand for PET has surged due to its lightweight properties and recyclability.

Case Study 2: Use in Paints and Coatings

In the paint industry, xylenes are favored for their ability to enhance the performance of coatings by improving flow and leveling properties. A study highlighted that substituting toluene with xylenes can slow down the drying time of paints, which is beneficial for conservation efforts in art restoration .

作用機序

The mechanism by which xylenes exert their effects involves their interaction with various molecular targets and pathways. For instance, during non-thermal plasma degradation of xylene, the oxidation pathways of the isomers are influenced by external electric fields, which speed up the oxidation rate and alter the oxidation pathways . The principal mechanism of detoxification involves oxidation to methylbenzoic acid and hydroxylation to hydroxylene .

類似化合物との比較

Structural and Physical Properties

Key Observations :

- Melting Points : p-Xylene has the highest melting point due to its symmetrical structure, enabling efficient crystal packing .

- Boiling Points : o-Xylene > m-Xylene > p-Xylene, reflecting differences in intermolecular forces influenced by molecular geometry .

Key Observations :

- p-Xylene dominates industrial use due to its role in PET production, accounting for ~98% of global demand .

- o-Xylene is more toxic and less thermally stable, limiting its applications .

Toxicological and Regulatory Profiles

Key Observations :

- All isomers are classified as volatile organic compounds (VOCs) and regulated under similar exposure limits .

Research Findings and Industrial Relevance

- Pharmaceutical Analysis : Gas chromatography methods (e.g., headspace GC-FID) effectively separate and quantify xylene isomers in drug formulations, with detection limits <1 ppm .

- Environmental Monitoring : Xylene isomers are prevalent in urban air pollution, contributing to ozone formation and respiratory hazards .

- Material Science : p-Xylene derivatives are critical for high-performance polymers, with annual production exceeding 50 million metric tons .

生物活性

Xylenes are a group of three isomers—1,2-xylene , 1,3-xylene , and 1,4-xylene —which are widely used in industrial applications. Understanding their biological activity is crucial for assessing their health impacts and environmental effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with these compounds.

Chemical Structure and Properties

| Isomer | Chemical Formula | CAS Number | Molecular Weight |

|---|---|---|---|

| 1,2-Xylene | C₈H₁₀ | 95-47-6 | 106.17 g/mol |

| 1,3-Xylene | C₈H₁₀ | 108-38-3 | 106.17 g/mol |

| 1,4-Xylene | C₈H₁₀ | 106-42-3 | 106.17 g/mol |

General Toxicity

Xylenes exhibit a range of toxicological effects depending on the exposure route and duration. The primary routes of exposure include inhalation, oral ingestion, and dermal contact. Acute exposure to high concentrations can lead to symptoms such as headache, dizziness, and respiratory distress. Studies have shown that xylenes can accumulate in adipose tissues and may cause long-term health effects due to their lipophilicity .

Neurological Effects

Research indicates that xylene exposure can result in transient neurological effects. For instance, human studies have reported delays in reaction times and reductions in motor activity following exposure to xylene vapors . Animal studies corroborate these findings; for example, rats exposed to mixed xylenes at concentrations as low as 113 ppm exhibited decreased operant responses .

Hepatic Effects

Xylenes are metabolized primarily in the liver, where they induce cytochrome P450 enzymes. While some studies report slight increases in liver enzymes (e.g., alanine aminotransferase) following xylene exposure, significant hepatic damage has not been consistently observed at lower exposure levels . However, higher doses have been linked to alterations in liver morphology and function .

Case Studies

- Study on Rats : A study involving male Fischer 344 rats exposed to para-xylene at concentrations up to 1600 ppm demonstrated negligible effects on hepatic morphology but did show increased liver size and cytochrome P450 content after prolonged exposure .

- Human Exposure : In occupational settings where workers were exposed to a geometric mean TWA of 14 ppm xylene over several years, no significant hematological effects were noted . This suggests that lower chronic exposures may not be as harmful as acute high-level exposures.

- Nephrotoxicity : Xylenes have been implicated in renal toxicity through mechanisms involving reactive metabolite formation that irritates renal tissues . Elevated urinary β-glucuronidase levels in humans exposed to xylene indicate renal cell turnover due to toxicity from metabolites .

The biological activity of xylenes is largely attributed to their ability to interact with cellular membranes and disrupt normal physiological functions. They act as narcotic agents by perturbing membrane phospholipids, which can impair the function of membrane-bound proteins essential for neuronal activity .

Summary of Findings

| Effect Type | Observations |

|---|---|

| Neurological | Delayed reaction times; motor activity reduction |

| Hepatic | Increased liver size; elevated cytochrome P450 |

| Renal | Elevated urinary β-glucuronidase; potential nephrotoxicity |

| Hematological | No significant effects at low chronic exposures |

Q & A

Basic Research Questions

Q. How can researchers experimentally distinguish between the three xylene isomers (1,2-, 1,3-, and 1,4-xylene) in laboratory settings?

- Methodological Answer : Differentiation relies on structural and physicochemical properties.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Utilize boiling point differences (o-xylene: 144°C, m-xylene: 139°C, p-xylene: 138°C) and retention times .

- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton splitting patterns. For example, o-xylene shows two distinct methyl proton signals due to proximity, while m- and p-xylene exhibit simpler splitting .

- Infrared Spectroscopy (IR) : Monitor C-H out-of-plane bending vibrations; o-xylene absorbs near 750 cm⁻¹ due to adjacent methyl groups .

Q. What experimental design considerations are critical for assessing xylene isomer toxicity in biological systems?

- Methodological Answer :

- Model Selection : Use in vitro cell lines (e.g., HepG2 for hepatotoxicity) or in vivo rodent models for neurotoxicity studies .

- Exposure Routes : Prioritize inhalation (common in occupational settings) or oral administration, depending on research goals.

- Endpoints : Measure oxidative stress markers (e.g., glutathione depletion), apoptosis (caspase-3 activation), and isomer-specific metabolite quantification (e.g., methylhippuric acids) .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for selective synthesis of individual xylene isomers?

- Methodological Answer :

- Zeolite Catalysts : HZSM-5 with controlled pore size enhances p-xylene selectivity via shape-selective catalysis. Modify Si/Al ratios to tune acidity and reduce byproducts .

- Isomerization Reactions : Use Pt/Al₂O₃ catalysts under hydrogen pressure to convert m-xylene to p-xylene, monitoring kinetics via in situ FTIR .

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and optimize reaction pathways for higher isomer yields .

Q. How can contradictory data on isomer-specific neurotoxic effects be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from studies like Higgins et al. (1983) and Fortmann et al. (1998), adjusting for exposure duration and concentration variability .

- Mechanistic Studies : Compare lipid solubility (log P: ~3.15 for all isomers) and blood-brain barrier penetration rates using ex vivo models .

- Standardized Protocols : Advocate for harmonized OECD guidelines to reduce inter-study variability in neurobehavioral assays (e.g., rotarod tests) .

Q. What advanced analytical methods are recommended for detecting trace xylene isomers in environmental samples?

- Methodological Answer :

- Solid-Phase Microextraction (SPME) : Couple with GC×GC-TOF/MS to achieve sub-ppb detection limits in air and water matrices, leveraging isomer-specific fragmentation patterns .

- Stable Isotope Probing : Use ¹³C-labeled xylene isomers to track biodegradation pathways in soil microbial communities .

- Sensor Arrays : Develop MOF-based electrochemical sensors with isomer discrimination via pore-size selectivity (e.g., ZIF-8 for p-xylene) .

Q. Key Research Findings

- Environmental Presence : Xylenes are detected in consumer products (e.g., paints at 1,390–6,920 ppm for o-xylene) and foods (e.g., butter at 12.5 ppb o-xylene) .

- Toxicity Variance : m-Xylene shows higher acute toxicity in zebrafish (LC₅₀: 8.2 mg/L) compared to p-xylene (LC₅₀: 12.1 mg/L), linked to metabolite polarity differences .

- Synthetic Utility : 1,3-Xylene derivatives are used to synthesize urea-based compounds with antimicrobial activity (MIC: 4–16 µg/mL against S. aureus) .

特性

IUPAC Name |

1,2-xylene;1,3-xylene;1,4-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H10/c1-7-3-5-8(2)6-4-7;1-7-4-3-5-8(2)6-7;1-7-5-3-4-6-8(7)2/h3*3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZVDAGWAAZJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C.CC1=CC(=CC=C1)C.CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128686-03-3 | |

| Record name | Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。